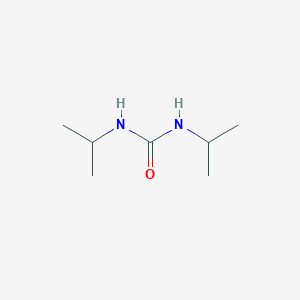

1,3-Diisopropylurea

Overview

Description

1,3-Diisopropylurea: is an organic compound with the molecular formula C7H16N2O. It is a derivative of urea where the hydrogen atoms are replaced by isopropyl groups. This compound is known for its stability and is used in various chemical reactions and industrial applications. It appears as a white solid and has a melting point of 185-190°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diisopropylurea can be synthesized through the reaction of isopropylamine with urea. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction is as follows: [ \text{(CH3)2CHNH2 + CO(NH2)2 → (CH3)2CHNHCONH(CH3)2} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity isopropylamine and urea. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction conditions include maintaining a temperature range of 150-200°C and using a catalyst to enhance the reaction rate .

Chemical Reactions Analysis

Hydrolysis

The urea bond undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis (HCl, 80°C):

Alkaline Hydrolysis (NaOH, 60°C):

Table 1: Hydrolysis Reaction Parameters

| Condition | Reagent | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|---|

| Acidic | 6M HCl | 80°C | 4 hrs | 85% | Isopropylamine·HCl, CO₂ |

| Alkaline | 4M NaOH | 60°C | 3 hrs | 78% | Sodium carbonate |

Methacrylic Acid Complexes

1,3-Diisopropylurea forms 1:1 and 1:2 complexes with methacrylic acid (MAA) via hydrogen bonding, as confirmed by NMR and DFT calculations (B3LYP/6-311++G(d,p)) . The 1:2 complex exhibits a binding constant , critical for designing molecularly imprinted polymers (MIPs) .

Key Interactions:

-

N–H···O Hydrogen Bonds : Between urea NH and MAA carbonyl.

-

Steric Effects : Isopropyl groups direct MAA orientation.

Dynamic Covalent Networks

This compound participates in reversible urea bond exchange with isocyanates, enabling self-healing polymers. The dissociation rate () of its urea bonds at 37°C is 0.21 h⁻¹ , with a half-life () of 3.3 hours .

Table 2: Polymerization Parameters

Halogenation

This compound reacts with halogens (Cl₂, Br₂) under controlled conditions, yielding halogenated derivatives. For example, bromination produces 1-(2-bromo-5-methyl-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea with 81% yield .

Condensation with Carbodiimides

In Rh₂(OAc)₄-catalyzed reactions, it forms N-acyl ureas via insertion into carbodiimides :

Genotoxic Impurity Removal

Molecularly imprinted polymers (MIPs) functionalized with methacrylic acid selectively adsorb this compound from API solutions, achieving 80% binding efficiency even at 1:10,000 impurity-to-API ratios .

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

DIPU is widely used as a coupling reagent in solid-phase peptide synthesis (SPPS). It facilitates the formation of peptide bonds while minimizing solvent usage, thus enhancing efficiency and reducing waste by up to 95% during amino acid addition cycles . This method has been demonstrated to maintain high purity and scalability for complex peptides. -

Molecularly Imprinted Polymers (MIPs)

In the pharmaceutical industry, DIPU serves as a template for designing MIPs that selectively bind and remove impurities from active pharmaceutical ingredients (APIs). The use of DIPU in MIPs allows for the targeted extraction of potentially genotoxic impurities from reaction streams . -

Catalysis

DIPU forms complexes with metal ions, which are utilized as catalysts in various organic reactions. These metal complexes enhance reaction rates and selectivity, making them valuable in synthetic chemistry. -

Material Science

The properties of DIPU allow it to be used in developing new materials with unique characteristics. For instance, its ability to form dynamic covalent bonds contributes to self-healing and environmentally adaptive materials . -

Biological Activity

Research indicates that DIPU may exhibit anticancer properties by inhibiting fatty acid synthesis, which is crucial for cell division in cancer cells. This mechanism suggests potential therapeutic applications in treating conditions like prostate cancer .

Peptide Synthesis Efficiency

A study demonstrated that using DIPU in SPPS significantly reduced the time and resources needed for peptide synthesis without compromising quality. The process was scalable for sequences up to 89 amino acids long, showcasing its practical application in pharmaceutical development.

MIPs for API Purification

Research focused on creating MIPs using DIPU as a template showed successful removal of genotoxic impurities from API solutions. The study highlighted the effectiveness of these polymers under industrial conditions, emphasizing their potential for improving drug safety standards .

Dynamic Bonding in Materials

Investigations into polymers containing DIPU revealed their ability to self-heal and adapt to environmental changes. This property was tested through mechanical stress experiments where the polymer exhibited recovery capabilities after being cut, demonstrating its practical applications in smart materials .

Mechanism of Action

The mechanism of action of 1,3-Diisopropylurea involves its ability to form hydrogen bonds and interact with other molecules through its urea moiety. This interaction is crucial in peptide synthesis, where it facilitates the formation of peptide bonds by activating carboxyl groups. In molecularly imprinted polymers, it acts as a template molecule, allowing for the selective binding of target molecules .

Comparison with Similar Compounds

N,N’-Diisopropylurea: Similar in structure but with different reactivity and applications.

1,3-Didodecylurea: A longer-chain derivative with different physical properties and uses.

N-(1-Adamantyl)-urea: A structurally different urea derivative with unique applications in material science.

Uniqueness: 1,3-Diisopropylurea is unique due to its stability and ability to form complexes with metal ions, making it valuable in catalysis and material science. Its role in peptide synthesis and molecularly imprinted polymers further highlights its versatility and importance in scientific research .

Biological Activity

1,3-Diisopropylurea (DIPU) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and polymer science. This article explores its biological activity, focusing on its interactions, potential therapeutic applications, and mechanisms of action.

This compound is a derivative of urea, characterized by two isopropyl groups attached to the nitrogen atoms. Its chemical formula is and it has a molecular weight of 142.20 g/mol. The structure can be represented as follows:

- Enzyme Inhibition : DIPU has been shown to act as an inhibitor of certain enzymes, which can be pivotal in drug design. For instance, it interacts with enzymes involved in steroid metabolism, specifically the inhibition of 5α-reductase, which converts testosterone to dihydrotestosterone (DHT). This inhibition is significant in the context of treating conditions like benign prostatic hyperplasia and prostate cancer .

- Host-Guest Interactions : Recent studies have demonstrated that DIPU can form complexes with various molecules through host-guest interactions. For example, its complexation with methacrylic acid has been investigated using NMR and IR spectroscopy. These studies revealed the formation of higher-order complexes that may have implications for drug delivery systems and molecular imprinting technologies .

- Genotoxic Potential : Some research indicates that DIPU may exhibit genotoxic properties under certain conditions. The potential for DNA damage through oxidative stress mechanisms has been noted, suggesting a need for careful evaluation in therapeutic contexts .

Case Study 1: Inhibition of 5α-Reductase

A study investigated the effects of various urea derivatives on 5α-reductase activity. It was found that DIPU significantly inhibited this enzyme, leading to reduced levels of DHT in cellular models. This finding supports its potential use in treating androgen-dependent conditions .

Case Study 2: Molecular Imprinting

In another study focusing on molecular imprinting techniques, DIPU was used as a template molecule to create selective binding sites within polymer matrices. The binding properties were analyzed using computational methods alongside experimental techniques, indicating that DIPU's structural characteristics enhance the specificity of the resulting polymers for target analytes .

Table 1: Summary of Biological Activities of this compound

Properties

IUPAC Name |

1,3-di(propan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWYRAHAFMIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044486 | |

| Record name | 1,3-Dipropan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4128-37-4 | |

| Record name | N,N′-Bis(1-methylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diisopropylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisopropylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dipropan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diisopropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIISOPROPYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT3MU4Y10Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.